molecular formula C21H20ClN3O5S2 B5838159 2-(4-Chloro-phenoxy)-N-{4-[4-(morpholine-4-sulfonyl)-phenyl]-thiazol-2-yl}-acetamide

2-(4-Chloro-phenoxy)-N-{4-[4-(morpholine-4-sulfonyl)-phenyl]-thiazol-2-yl}-acetamide

Cat. No.: B5838159
M. Wt: 494.0 g/mol
InChI Key: LYYRGOXPVYERAH-UHFFFAOYSA-N
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Description

2-(4-Chloro-phenoxy)-N-{4-[4-(morpholine-4-sulfonyl)-phenyl]-thiazol-2-yl}-acetamide is a thiazole-based acetamide derivative characterized by a 4-chlorophenoxy group and a morpholine-4-sulfonyl-substituted phenyl ring attached to the thiazole core. The compound’s structure combines a thiazol-2-yl acetamide backbone with electron-withdrawing (chlorophenoxy) and sulfonamide (morpholine-4-sulfonyl) moieties, which are known to enhance bioavailability and target binding in medicinal chemistry applications .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O5S2/c22-16-3-5-17(6-4-16)30-13-20(26)24-21-23-19(14-31-21)15-1-7-18(8-2-15)32(27,28)25-9-11-29-12-10-25/h1-8,14H,9-13H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYRGOXPVYERAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity (if reported) Reference
Target Compound 4-chlorophenoxy, morpholine-4-sulfonyl-phenyl ~481.94* N/A Not reported
2-(4-Chlorophenyl)piperazin-1-yl-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 14) 4-chlorophenylpiperazine, p-tolyl 426.96 282–283 MMP inhibition (acute inflammation)
N-[5-(4-Chlorobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6a) Morpholine-4-thioxoacetyl, 4-chlorobenzyl 407.92 238–240 Not reported (synthetic intermediate)
2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide 4-chlorophenylsulfonamido, phenoxyphenyl 500.00 N/A Not reported
2-((2,4-dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (13) 2,4-dichlorophenylamino, coumarin 446.30 216–220 α-Glucosidase inhibition (anti-diabetic)

*Calculated based on molecular formula.

Key Observations:

Structural Variations and Bioactivity: The target compound’s morpholine-4-sulfonyl group distinguishes it from piperazine-based analogs (e.g., Compound 14 in ), which exhibit MMP inhibition but lack sulfonamide functionality . Sulfonamide groups, as seen in (6a), are associated with enhanced metabolic stability and enzyme binding . Compounds with chlorophenyl substituents (e.g., ) share the electron-withdrawing chlorine atom but differ in linkage (sulfonamide vs. phenoxy), which may influence solubility and target affinity .

Synthetic Routes :

  • The target compound’s synthesis likely involves:

  • Thiazole ring formation via cyclization (similar to ) .
  • Substitution reactions to introduce the morpholine-4-sulfonyl group (analogous to ) .

Biological Potential: While the target compound’s activity is undocumented, its morpholine sulfonyl group aligns with sulfonamide derivatives in , which show antiproliferative effects via MMP-9 and cathepsin inhibition .

Research Implications and Limitations

  • Gaps in Data : Direct pharmacological data (e.g., IC50 values, toxicity) for the target compound are absent in the evidence. Future studies should prioritize assays for MMP inhibition, antiproliferative activity, and pharmacokinetic profiling.
  • Structural Optimization : Comparative analysis suggests that substituting the morpholine sulfonyl group with bulkier aryl sulfonamides (e.g., ) could modulate target selectivity .

Q & A

Q. What are the key structural features and nomenclature conventions for this compound?

The compound integrates a thiazole core substituted with a 4-(morpholine-4-sulfonyl)phenyl group at position 4 and a 2-(4-chloro-phenoxy)acetamide moiety at position 2. Systematic IUPAC naming follows hierarchical prioritization: the thiazole ring is the parent structure, with substituents ordered by suffix (acetamide) and prefixes (chlorophenoxy, morpholine sulfonyl). Key functional groups include the sulfonamide (critical for hydrogen bonding) and the thiazole heterocycle (imparts rigidity and π-stacking potential) .

Q. What synthetic routes are commonly employed for synthesizing thiazole-acetamide derivatives with morpholine sulfonyl groups?

A typical multi-step synthesis involves:

Thiazole ring formation : Condensation of thiourea with α-haloketones (e.g., 4-(4-sulfonylphenyl)-2-bromoacetophenone) under reflux in ethanol .

Sulfonylation : Reaction of the thiazole intermediate with morpholine-4-sulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C to prevent side reactions .

Acetamide coupling : Amidation using 2-(4-chloro-phenoxy)acetic acid activated with EDCI/HOBt, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are essential for structural validation?

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide S=O at δ 3.1–3.3 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 504.12) .
  • FT-IR : Identifies sulfonamide (1320–1160 cm1^{-1}) and amide C=O (1680–1650 cm1^{-1}) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the morpholine sulfonyl group in cross-coupling reactions?

The electron-withdrawing sulfonyl group reduces electron density on the phenyl ring, facilitating nucleophilic aromatic substitution (e.g., with amines) but hindering electrophilic reactions. Steric hindrance from the morpholine ring requires optimized catalysts (e.g., Pd(PPh3_3)4_4) and polar aprotic solvents (DMF, DMSO) to enhance yields .

Q. How can researchers optimize reaction conditions for introducing the morpholine-4-sulfonyl moiety during synthesis?

A factorial design approach is recommended:

FactorOptimal RangeImpact on Yield
Temperature0–5°CMinimizes hydrolysis
SolventAnhydrous DCMEnhances solubility
BaseTriethylamine (2.5 eq)Neutralizes HCl byproduct
Reaction Time4–6 hoursCompletes sulfonylation
Data from analogous sulfonylation reactions suggest >85% yield under these conditions .

Q. What computational methods are suitable for predicting binding affinities of this compound to biological targets?

  • Molecular docking (AutoDock Vina) : Simulates interactions with kinases or GPCRs, prioritizing the sulfonamide and thiazole groups as key binding motifs .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns, with RMSD <2.0 Å indicating robust binding .

Q. What strategies are effective for resolving contradictions in biological activity data across different studies?

  • Meta-analysis : Compare IC50_{50} values against standardized assays (e.g., MTT for cytotoxicity) to identify protocol-dependent variability .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replace morpholine with piperazine) to isolate pharmacophoric contributions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity profiles?

Discrepancies often arise from cell line heterogeneity (e.g., HepG2 vs. MCF-7) or assay conditions (serum concentration, incubation time). Mitigation strategies:

  • Use pan-assay interference compound (PAINS) filters to exclude false positives .
  • Validate results across ≥3 independent labs with harmonized protocols .

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